N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-2-carboxamide
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Overview
Description
Scientific Research Applications
Electrophilic Functionalization and Synthesis
The study by Yang et al. (2000) showcases the synthetic versatility of thiophene derivatives through electrophilic reactions promoted by samarium diiodide. This process enables the distant functionalization of thiophene moieties, leading to the creation of long-chain esters with significant biological and industrial relevance, such as antiarthritis agents and inhibitory agents of spore germination. These findings underscore the potential of thiophene derivatives in synthesizing complex organic molecules with precise functional group placement (Yang, Nandy, Selvakumar, & Fang, 2000).
Polymerization and Material Properties
Rasmussen, Pickens, and Hutchison (1998) introduced a novel approach to functionalized polythiophenes using 4-substituted 2,2'-bithiophenes. This method allows for the direct oxidative polymerization of monomers, producing polymers with decreased side-chain density and increased effective conjugation lengths. These polythiophenes exhibit enhanced material properties, which are critical for applications in organic electronics and photovoltaic cells (S. Rasmussen, J. Pickens, & J. Hutchison, 1998).
Phototoxic Activity in Cancer Research
Wang et al. (2007) explored the phototoxic activities of new thiophene derivatives isolated from Echinops latifolius. These compounds demonstrated significant inhibition activities against human cancer cell lines under exposure to long-wavelength ultraviolet light. This research highlights the potential therapeutic applications of thiophene derivatives in cancer treatment, providing a foundation for the development of novel photodynamic therapy agents (Yi Wang, Xian Li, Lin-Hao Li, Dali Meng, Zhanlin Li, & Ning Li, 2007).
Mechanism of Action
Target of Action
The compound “N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-2-carboxamide” is a thiophene derivative . Thiophene derivatives are known to exhibit a variety of biological effects and have been the focus of many scientists as potential biologically active compounds . They have been reported to show properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic activities.
Mode of Action
Thiophene derivatives are known to interact with various biological targets depending on their specific structures . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers
Biochemical Pathways
Thiophene derivatives are known to affect various biochemical pathways depending on their specific structures and targets . For instance, some thiophene derivatives are known to affect the pathways related to inflammation, cancer, and hypertension .
Result of Action
Thiophene derivatives are known to exhibit a variety of effects at the molecular and cellular levels depending on their specific structures and targets .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiophene derivatives .
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S3/c17-10(9-16-15(18)14-4-2-8-20-14)11-5-6-13(21-11)12-3-1-7-19-12/h1-8,10,17H,9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNIJMPQFMPMRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C(CNC(=O)C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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